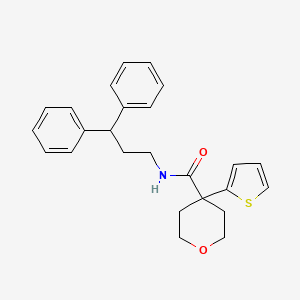

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,3-Diphenylpropyl)glycinamide” is a non-competitive NMDA receptor open-channel blocker . It’s a solid white compound soluble in DMSO .

Synthesis Analysis

There are several methods to synthesize compounds similar to the one you’re interested in. For instance, “N-methyl-3,3-diphenylpropylamine” can be synthesized by demethylation of “N, N-dimethyl-3,3-diphenylpropylamine”, followed by hydrolysis . Another method involves Friedel-Crafts alkylation of cinnamonitrile and benzene to prepare “3,3-diphenylpropionitrile”, which is then converted into “3,3-diphenylpropylamine” through catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of “N-(3,3-Diphenylpropyl)glycinamide” consists of a molecular formula of C17H20N2O and a molecular weight of 268.35 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide” are not available, similar compounds like dihydropyridine derivatives have been studied for their photodegradation .

Physical and Chemical Properties Analysis

“N-(3,3-Diphenylpropyl)glycinamide” is a solid white compound soluble in DMSO . It has a molecular formula of C17H20N2O and a molecular weight of 268.35 .

Wissenschaftliche Forschungsanwendungen

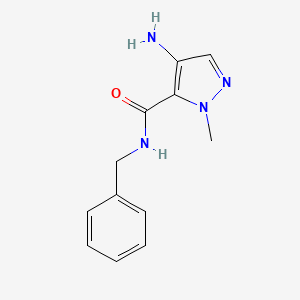

Antimicrobial Activity

The synthesis and antimicrobial activity of various thiophene carboxamide derivatives have been a subject of interest. For example, the study by Sowmya et al. (2018) demonstrates the green synthesis of thiophenyl pyrazoles and isoxazoles using a 1,3-dipolar cycloaddition methodology. Some compounds synthesized showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting the application of thiophene carboxamides in developing new antimicrobial agents (Sowmya et al., 2018).

Polymer Science

In the realm of polymer science, thiophene-containing polyamides exhibit promising properties. Spiliopoulos et al. (1998) reported on rigid-rod polyamides and polyimides derived from thiophene and p-terphenyl, demonstrating their solubility in polar aprotic solvents and excellent thermooxidative stability. These materials could have applications in high-performance plastics and fibers due to their outstanding thermal properties (Spiliopoulos et al., 1998).

Antimycobacterial Activity

Goněc et al. (2016) synthesized N-(alkoxyphenyl)-hydroxynaphthalene carboxamides and evaluated their antimycobacterial activity. Some compounds exhibited activity comparable to or higher than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity. This study suggests the potential of thiophene carboxamides in treating mycobacterial infections (Goněc et al., 2016).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including carboxamides, showed significant enzyme inhibitory activities. These compounds were tested against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in developing enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Electrochromic and Electrofluorescent Materials

Sun et al. (2016) developed electroactive polyamides with bis(diphenylamino)-fluorene units, showing reversible electrochromic characteristics and strong fluorescence. These materials offer applications in smart windows, displays, and fluorescent markers due to their excellent stability and high contrast ratio (Sun et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEBRHUWEFMLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

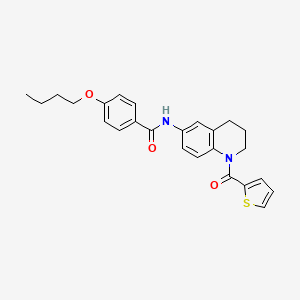

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)